Fucophlorethol A

説明

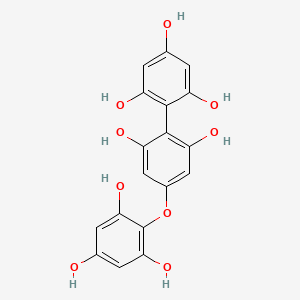

Fucophlorethol A is a phlorotannin found in the brown alga Fucus vesiculosus . Phlorotannins are a class of polyphenolic compounds unique to brown algae, known for their diverse biological activities . This compound has garnered attention due to its potential antioxidant, antibacterial, and anti-inflammatory properties .

作用機序

Target of Action

Fucophlorethol A is a phlorotannin found in the brown alga Fucus vesiculosus . It has been reported to exhibit antioxidant activity and inhibit selected cytochrome P450 enzymes . The primary targets of this compound are these enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

This compound interacts with its targets, the cytochrome P450 enzymes, by inhibiting their activity This interaction results in the modulation of the metabolic processes mediated by these enzymes

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antioxidant activity and its ability to inhibit cytochrome P450 enzymes . The antioxidant activity can protect cells from oxidative damage, while the inhibition of cytochrome P450 enzymes can modulate the metabolism of various substances, potentially affecting cellular functions and responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the stability and activity of this compound. Additionally, the physiological environment within the body, including factors such as gut microbiota composition and individual metabolic differences, can also influence the absorption, distribution, metabolism, and excretion of this compound, thereby affecting its bioavailability and efficacy .

生化学分析

Biochemical Properties

Fucophlorethol A plays a significant role in biochemical reactions. It has been reported to exhibit antioxidant activity and inhibit selected cytochrome P450 enzymes

Cellular Effects

It is known that phlorotannins, the class of compounds to which this compound belongs, have antioxidant properties . This suggests that this compound may influence cell function by protecting cells from oxidative stress.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions

Fucophlorethol A is typically extracted from brown algae using various extraction methods. The extraction process often involves solid-liquid extraction, where solvents like ethanol or methanol are used to dissolve the phlorotannins from the algal biomass . Techniques such as ultrasound-assisted extraction and pressurized liquid extraction have been employed to enhance the yield and efficiency of the extraction process .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from brown algae. The process includes harvesting the algae, drying, and grinding it into a fine powder. The powdered algae is then subjected to solvent extraction, followed by purification steps such as chromatography to isolate this compound . The choice of solvent, extraction time, and temperature are critical factors that influence the yield and purity of the compound .

化学反応の分析

Types of Reactions

Fucophlorethol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups in its structure .

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic reagents that target the hydroxyl groups.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .

科学的研究の応用

類似化合物との比較

Fucophlorethol A belongs to the broader class of phlorotannins, which includes compounds like fucol, fuhalol, and phlorethol . Compared to these compounds, this compound is unique due to its specific structure, which includes both arylether and phenyl linkages .

List of Similar Compounds

- Fucol

- Fuhalol

- Phlorethol

- Fucotriphlorethol

- Fucotetraphlorethol

This compound stands out among these compounds due to its potent antioxidant and antibacterial properties, making it a valuable compound for further research and industrial applications .

生物活性

Fucophlorethol A is a member of the phlorotannin class of compounds predominantly found in brown algae, particularly within the Fucaceae family. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Overview of Phlorotannins

Phlorotannins are complex polyphenolic compounds that exhibit a range of biological activities due to their structural diversity. This compound, along with other phlorotannins, is noted for its potential health benefits derived from its antioxidant properties and ability to modulate various biological pathways.

Antioxidant Activity

This compound demonstrates significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have shown that phlorotannins from brown algae can surpass the antioxidant capacity of traditional antioxidants like ascorbic acid.

Anti-inflammatory Activity

This compound has been implicated in the modulation of inflammatory pathways. Research indicates that it can inhibit the production of pro-inflammatory mediators in macrophages.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Its efficacy has been demonstrated through various assays.

Neuroprotective Effects

This compound's neuroprotective potential is linked to its ability to inhibit enzymes associated with neurodegeneration.

Case Studies

-

Neuroprotection Against Amyloid β Toxicity:

- A study highlighted the protective role of phlorotannin extracts against amyloid β-induced neurotoxicity, suggesting therapeutic implications for Alzheimer's disease management.

-

Synergistic Antimicrobial Effects:

- Research indicated that combining phlorotannins with conventional antibiotics resulted in enhanced antimicrobial efficacy against resistant strains of bacteria.

特性

IUPAC Name |

2-[2,6-dihydroxy-4-(2,4,6-trihydroxyphenoxy)phenyl]benzene-1,3,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O9/c19-7-1-10(21)16(11(22)2-7)17-12(23)5-9(6-13(17)24)27-18-14(25)3-8(20)4-15(18)26/h1-6,19-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRUQARQPSVVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C2=C(C=C(C=C2O)OC3=C(C=C(C=C3O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554403 | |

| Record name | Fucophlorethol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58878-18-5 | |

| Record name | 4′-(2,4,6-Trihydroxyphenoxy)[1,1′-biphenyl]-2,2′,4,6,6′-pentol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58878-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fucophlorethol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUCOPHLORETHOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUY87H6SGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。